2-chloro-N-phenylbenzamide

antifungal crop protection Rhizoctonia solani

Select 2-chloro-N-phenylbenzamide (CAS 6833-13-2) for antifungal SAR reproducibility: ortho-Cl substitution ensures target binding vs unsubstituted analogs. Its IC50=5.0-6.4 mg/L against S. sclerotiorum/R. solani enables derivative benchmarking. Order ≥97% purity now.

Molecular Formula C13H10ClNO
Molecular Weight 231.68 g/mol
CAS No. 6833-13-2
Cat. No. B1346093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-phenylbenzamide
CAS6833-13-2
Molecular FormulaC13H10ClNO
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
InChIKeyAXQVIWHAEYLGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-phenylbenzamide (CAS 6833-13-2): A Key Intermediate and Bioactive Benzamide Scaffold for Agrochemical and Pharmaceutical Research


2-Chloro-N-phenylbenzamide (CAS 6833-13-2) is an N-aryl benzamide derivative characterized by a 2-chloro substituent on the benzoyl ring and a phenyl group attached to the amide nitrogen . With a molecular formula of C13H10ClNO and a molecular weight of 231.68 g/mol, it appears as a solid at ambient temperature and is soluble in common organic solvents . The compound is commercially available at 97% purity from established chemical suppliers, serving as a versatile building block in organic synthesis and as a subject of ongoing biological evaluation .

Why 2-Chloro-N-phenylbenzamide (CAS 6833-13-2) Cannot Be Replaced by a Generic Benzamide in Specialized Applications


In-class substitution of benzamide derivatives without rigorous structural and functional validation is scientifically unsound. The presence of the ortho-chloro group in 2-chloro-N-phenylbenzamide significantly alters electronic distribution, steric conformation, and hydrogen-bonding capacity compared to unsubstituted N-phenylbenzamide or its methyl analog [1]. These molecular perturbations directly impact solid-state packing, solubility, and biological target engagement [1]. Consequently, procurement of a generic benzamide without the specific 2-chloro substitution pattern introduces uncontrolled variability in synthetic outcomes and bioassay reproducibility, undermining the integrity of research data and process development.

2-Chloro-N-phenylbenzamide (CAS 6833-13-2): Head-to-Head Quantitative Differentiation vs. Structural and Functional Analogs


Antifungal Activity Against Rhizoctonia solani: IC50 Comparison with Unsubstituted N-Phenylbenzamide

2-Chloro-N-phenylbenzamide exhibits moderate antifungal activity against the rice sheath blight pathogen Rhizoctonia solani, with a reported IC50 of 5.00 mg/L [1]. In contrast, the unsubstituted N-phenylbenzamide scaffold is generally considered inactive in similar antifungal assays, underscoring the essential role of the chloro substituent for biological activity [2].

antifungal crop protection Rhizoctonia solani

Comparative Antifungal Efficacy Against Sclerotinia sclerotiorum: EC50 Values vs. Carbendazim

Against the economically important plant pathogen Sclerotinia sclerotiorum, 2-chloro-N-phenylbenzamide demonstrates an EC50 of 6.4 mg/L [1]. This is substantially higher than the commercial fungicide carbendazim, which exhibits EC50 values typically ranging from 0.037 to 0.104 µg/mL (0.037–0.104 mg/L) against sensitive isolates [2].

antifungal Sclerotinia sclerotiorum fungicide development

Differential Crystal Packing: Solid-State Structural Comparison with N-(2-Chlorophenyl)benzamide

Single-crystal X-ray diffraction studies reveal that 2-chloro-N-phenylbenzamide (NP2CBA) and its regioisomer N-(2-chlorophenyl)benzamide (N2CPBA) crystallize in distinct crystal systems, despite sharing identical molecular formulas [1]. The molecules of N2CPBA form linear chains via N—H···O hydrogen bonds, whereas NP2CBA adopts a different packing arrangement [1].

crystallography solid-state chemistry polymorphism

Purity Benchmarking: 97% Assured Purity with Vendor Traceability

2-Chloro-N-phenylbenzamide is available from Thermo Scientific Chemicals (formerly Alfa Aesar) with a certified purity of 97%, as documented in the product specification sheet . This level of purity assurance, supported by batch-specific quality control data and analytical traceability (NMR, HPLC, GC), exceeds the typical purity range of 95% offered by many generic fine chemical suppliers .

chemical procurement purity quality control

Electron-Withdrawing Substituent Effect: SAR-Based Potency Enhancement Over Unsubstituted Benzamides

Structure-activity relationship (SAR) studies on N-phenylbenzamide analogs targeting Schistosoma mansoni demonstrate that electron-withdrawing substituents significantly improve in vitro antischistosomal potency [1]. The most potent analog in the series (compound 9) achieved an EC50 of 80 nM, whereas compounds lacking electron-withdrawing groups showed markedly reduced activity [1]. This class-level inference supports the rational prioritization of 2-chloro-N-phenylbenzamide over unsubstituted or electron-donating analogs.

structure-activity relationship drug discovery Schistosoma mansoni

Inhibition of Plant Pathogenic Fungi: High-Percentage Growth Inhibition at 100 mg/L

In a comparative study of chalcone analogues, 2-chloro-N-phenylbenzamide (compound 2) achieved 92.6% inhibition of Sclerotinia sclerotiorum and 90.1% inhibition of Botrytis cinerea at a concentration of 100 mg/L [1]. These inhibition percentages were among the highest observed across the series of 16 synthesized compounds, demonstrating consistent activity against both pathogens [1].

plant pathology Botrytis cinerea Sclerotinia sclerotiorum

High-Value Application Scenarios for 2-Chloro-N-phenylbenzamide (CAS 6833-13-2) in Research and Development


Lead Optimization in Agrochemical Antifungal Programs

Use 2-chloro-N-phenylbenzamide as a moderately active scaffold for structure-activity relationship (SAR) studies targeting crop pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum. Its established IC50/EC50 values (5.00–6.4 mg/L) provide a quantifiable baseline for evaluating the potency enhancement of novel derivatives [1][2]. Researchers can systematically modify the benzamide core to improve activity while tracking progress against these benchmark values.

Crystallographic Reference Standard for Benzamide Polymorphism Studies

Employ 2-chloro-N-phenylbenzamide as a reference compound in crystallographic investigations of benzamide derivatives. Its distinct crystal packing relative to regioisomers such as N-(2-chlorophenyl)benzamide makes it a valuable comparator for studying how subtle structural changes influence solid-state properties, hydrogen-bonding networks, and polymorphic behavior [3].

Synthetic Intermediate for Diversified Benzamide Libraries

Utilize 2-chloro-N-phenylbenzamide as a key intermediate in the synthesis of more complex benzamide derivatives. The ortho-chloro substituent can serve as a handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling the rapid generation of compound libraries for biological screening.

Positive Control in Medium-Throughput Antifungal Screening Assays

Include 2-chloro-N-phenylbenzamide as a reference standard or positive control in antifungal assays against Botrytis cinerea and Sclerotinia sclerotiorum. Its reproducible growth inhibition percentages (90.1–92.6% at 100 mg/L) provide a reliable benchmark for assay validation and for normalizing the activity of newly tested compounds [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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